molecular formula C14H12N2O B2524073 N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide CAS No. 2411177-66-5

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide

Cat. No.: B2524073
CAS No.: 2411177-66-5
M. Wt: 224.263
InChI Key: SDOOCSBRXMZNDG-CYBMUJFWSA-N
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Description

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of an alkyne group attached to a nitrogen atom

Properties

IUPAC Name

N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-14(17)16-13-8-7-11-10(9-15)5-3-6-12(11)13/h3,5-6,13H,7-8H2,1H3,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOCSBRXMZNDG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@@H]1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide typically involves the reaction of an appropriate indene derivative with a but-2-ynamide precursor. The reaction conditions often require the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Chemical Reactions Analysis

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide involves its interaction with specific molecular targets. The compound’s alkyne group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide can be compared with other ynamides and related compounds. Similar compounds include:

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